molecular formula C7H9NO2 B8395870 N-propenylsuccinimide

N-propenylsuccinimide

Cat. No.: B8395870
M. Wt: 139.15 g/mol
InChI Key: ILJLKOYRVKQUOJ-UHFFFAOYSA-N
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Description

N-Propenylsuccinimide is an N-substituted succinimide derivative characterized by a propenyl (CH₂=CH-CH₂-) group attached to the nitrogen atom of the succinimide core (Fig. 1). The succinimide scaffold, a five-membered cyclic imide derived from succinic acid, is widely utilized in organic synthesis, polymer chemistry, and bioconjugation. The propenyl substituent introduces an alkenyl functional group, which may enhance reactivity in polymerization or addition reactions.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

1-prop-1-enylpyrrolidine-2,5-dione

InChI

InChI=1S/C7H9NO2/c1-2-5-8-6(9)3-4-7(8)10/h2,5H,3-4H2,1H3

InChI Key

ILJLKOYRVKQUOJ-UHFFFAOYSA-N

Canonical SMILES

CC=CN1C(=O)CCC1=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

N-Substituted succinimides exhibit diverse chemical behaviors depending on their substituents. Below is a comparative analysis of key derivatives:

N-Hydroxysuccinimide (NHS)
  • Substituent : Hydroxyl (-OH).
  • Molecular Weight : 115.09 g/mol .
  • Applications :
    • Forms active esters with carboxylic acids for peptide coupling .
    • Used in bioconjugation (e.g., antibody labeling) .
  • Reactivity : Hydrophilic due to the hydroxyl group, enabling solubility in polar solvents.
N-Iodosuccinimide (NIS)
  • Substituent : Iodo (-I).
  • Molecular Weight : 224.98 g/mol.
  • Applications :
    • Catalyzes cross-coupling reactions of alcohols with C-nucleophiles .
    • Used in halogenation and glycosylation reactions.
N-Phenylsuccinimide
  • Substituent : Phenyl (-C₆H₅).
  • Molecular Weight : 175.17 g/mol .
  • Applications: Monomer for polyimides and high-performance polymers .
  • Reactivity : Aromatic ring stabilizes the imide structure, reducing hydrolysis susceptibility.
N-Sulfenylsuccinimide
  • Substituent : Sulfenyl (-S-R).
  • Applications :
    • Sulfenylating agent for thiol-ene reactions and C–S bond formation .
  • Reactivity : Sulfur-based groups facilitate nucleophilic attacks, enabling regioselective transformations .
N-Propenylsuccinimide
  • Substituent : Propenyl (-CH₂-CH=CH₂).
  • Molecular Weight : ~153.16 g/mol (calculated).
  • Inferred Applications: Potential monomer for cross-linked polymers via radical polymerization (analogous to maleimide derivatives) . May participate in Michael addition or Diels-Alder reactions due to the α,β-unsaturated bond.
  • Reactivity : Alkenyl group increases hydrophobicity and enables covalent bonding with thiols or amines.

Comparative Data Table

Compound Substituent Molecular Weight (g/mol) Key Applications References
This compound Propenyl ~153.16 Polymer synthesis, bioconjugation (inferred)
N-Hydroxysuccinimide Hydroxyl 115.09 Peptide coupling, bioconjugation
N-Iodosuccinimide Iodo 224.98 Catalysis, halogenation
N-Phenylsuccinimide Phenyl 175.17 Polyimide monomers
N-Sulfenylsuccinimide Sulfenyl Varies C–S bond formation, sulfenylation

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